Positional Isomer Differentiation: 4-Substituted Versus 3-Substituted Cyclopropylmethoxy-1H-pyrazole
4-Cyclopropylmethoxy-1H-pyrazole (CAS 2279124-44-4) differs from its positional isomer 3-(cyclopropylmethoxy)-1H-pyrazole in substitution pattern on the pyrazole core. The 4-substituted derivative presents the cyclopropylmethoxy group at the carbon position flanked symmetrically by two nitrogen atoms, whereas the 3-substituted isomer positions the alkoxy group adjacent to the N2 nitrogen. This positional difference alters the compound's suitability for N1-alkylation reactions. The 4-substituted scaffold yields N1-substituted acetic acid derivatives (e.g., 2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]acetic acid) when alkylated, whereas the 3-substituted isomer produces a different N-alkylation product profile .
| Evidence Dimension | Regiochemical substitution pattern and N-alkylation product identity |
|---|---|
| Target Compound Data | 4-Cyclopropylmethoxy-1H-pyrazole (C7H10N2O, MW 138.17); N1-alkylation yields 2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]acetic acid |
| Comparator Or Baseline | 3-(Cyclopropylmethoxy)-1H-pyrazole (CAS 895161-36-1, C7H10N2O, MW 138.17); N-alkylation yields different regioisomeric products |
| Quantified Difference | Positional isomerism leads to distinct N-alkylation products with different biological and synthetic profiles |
| Conditions | Structural comparison of regioisomeric pyrazole building blocks in synthetic intermediate applications |
Why This Matters
Selecting the correct positional isomer is critical for synthetic reproducibility and SAR consistency in drug discovery programs.
